2-(2-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one
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Overview
Description
Pyridazinones are a class of organic compounds containing a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms. They are known for their various biological activities and are used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of pyridazinones consists of a six-membered ring with two nitrogen atoms. The specific structure of “2-(2-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one” would include additional functional groups attached to the pyridazinone core .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one” would depend on its specific structure. Pyridazinones generally have good solubility and stability due to their aromatic nature .Scientific Research Applications
- Anticancer Properties : Researchers have explored the potential of this compound as an anticancer agent. Its structural features make it an interesting candidate for inhibiting specific cancer pathways or targeting tumor cells .
- Kinase Inhibitors : The pyridazinone scaffold could serve as a basis for designing kinase inhibitors. These molecules play a crucial role in regulating cellular processes and are relevant in cancer therapy and other diseases .
- Neuroprotective Effects : The compound’s structure suggests possible neuroprotective properties. Investigating its impact on neuronal health, synaptic function, and neurodegenerative diseases could yield valuable insights .
- Vasodilatory Activity : Given its pyridazinone core, researchers have explored its vasodilatory effects. Understanding its impact on blood vessels and potential cardiovascular applications is an ongoing area of study .
- Anti-inflammatory Potential : The compound’s aromatic rings and heterocyclic structure hint at anti-inflammatory activity. Researchers may investigate its effects on immune responses and inflammatory pathways .
- Enzyme Inhibitors : The compound’s unique scaffold could be used to design enzyme inhibitors. Targeting specific enzymes involved in disease processes (e.g., proteases, kinases) is a promising avenue for drug development .
- Organic Semiconductors : The π-conjugated system in the compound makes it interesting for organic electronics. Researchers explore its potential as a semiconductor material for devices like organic field-effect transistors (OFETs) .
Medicinal Chemistry and Drug Development
Neuroscience and Neuroprotection
Cardiovascular Research
Inflammation and Immune Modulation
Chemical Biology and Enzyme Inhibition
Materials Science and Organic Electronics
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(2-fluorophenyl)methyl]-6-(4-methylphenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O/c1-13-6-8-14(9-7-13)17-10-11-18(22)21(20-17)12-15-4-2-3-5-16(15)19/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLERHXRVAZSIGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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